2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile
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Overview
Description
2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile is an organic compound that features a nitrile group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of a nitrile source like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the nitrile group.
Major Products
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Reduction: Primary amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The chlorine and fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile: Contains a nitrile group attached to a phenyl ring with chlorine and fluorine substitutions.
2-Amino-2-(3-chloro-4-fluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-Amino-2-(3-chloro-4-fluorophenyl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
This compound is unique due to its combination of a nitrile group with chlorine and fluorine substitutions on the phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H6ClFN2 |
---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6ClFN2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8H,12H2 |
InChI Key |
PNSZHIFIHJPLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)N)Cl)F |
Origin of Product |
United States |
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